2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide
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Overview
Description
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide is a synthetic organic compound that features a chiral center, making it optically active This compound is characterized by the presence of an amino group, a benzyl group substituted with chlorine and fluorine, and an isopropyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the benzyl group or the amide functionality.
Substitution: The chlorine and fluorine atoms on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while nucleophilic substitution can produce various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-6-fluorobenzyl alcohol
Uniqueness
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClFN2O |
---|---|
Molecular Weight |
272.74 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H18ClFN2O/c1-8(2)17(13(18)9(3)16)7-10-11(14)5-4-6-12(10)15/h4-6,8-9H,7,16H2,1-3H3 |
InChI Key |
YNXOAGMQEDUGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N |
Origin of Product |
United States |
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